molecular formula C48H88N8O32 B12302468 Octakis(6-amino-6-deoxy)-gamma-cyclodextrin

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin

Cat. No.: B12302468
M. Wt: 1289.2 g/mol
InChI Key: HGJBCHWVBHLZPM-UHFFFAOYSA-N
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Description

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin, often supplied as an octahydrochloride salt (Molecular Formula: C~48~H~88~N~8~O~32·8HCl or C~48~H~96~O~32~N~8~Cl~8~; Molecular Weight: ~1580.9 g/mol), is a synthetically modified gamma-cyclodextrin derivative of high purity (≥95-97%) . This compound is a single-isomer, cationic cyclodextrin , where all eight primary hydroxyl groups at the C-6 position of the glucopyranose units have been selectively replaced with amino groups, fundamentally altering its properties compared to native γ-cyclodextrin . The primary research value of this cationic cyclodextrin lies in its enhanced and tunable host-guest complexation capabilities. The introduction of positively charged amino groups allows it to interact electrostatically with anionic molecules and surfaces, significantly expanding its application beyond simple solubility enhancement . It is highly soluble in water (>50 g/100 mL) but insoluble in many organic solvents like methanol and chloroform, making it suitable for aqueous systems . Its main research applications leverage its unique mechanism of action. As a supramolecular host , it can form inclusion complexes with small hydrophobic molecules via its apolar internal cavity, while the external cationic charges can facilitate binding to genetic material or anionic cell membranes . This makes it a promising non-viral vector for gene delivery and a nanocarrier for improving the solubility, stability, and cellular uptake of various therapeutic agents . Furthermore, its ability to trap signaling molecules like autoinducers can inhibit quorum sensing in bacteria, potentially reducing virulence and biofilm formation, which presents a novel strategy to combat antibiotic resistance . Researchers also utilize this derivative as a key building block in polymer science, where it can be incorporated into larger structures via its amino groups for creating advanced materials with specific encapsulation properties . This product is intended for research and laboratory purposes only and is not for diagnostic or human use .

Properties

Molecular Formula

C48H88N8O32

Molecular Weight

1289.2 g/mol

IUPAC Name

5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2

InChI Key

HGJBCHWVBHLZPM-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N

Origin of Product

United States

Preparation Methods

Bromide-to-Amine Substitution via Alkylenediamines

The most widely reported method for synthesizing γCD-NH₂ begins with octakis(6-deoxy-6-bromo)-gamma-cyclodextrin (γCD-Br ) as the precursor. This intermediate is prepared by treating gamma-cyclodextrin with excess bromine under controlled conditions, achieving a degree of substitution >95%. The bromine atoms at the C6 positions are then displaced through nucleophilic substitution with primary alkylenediamines (e.g., ethylenediamine, H₂N(CH₂)₂NH₂).

Reaction Protocol :

  • γCD-Br is dispersed in dry dimethylformamide (DMF) under nitrogen.
  • A 10-fold molar excess of ethylenediamine is added, and the mixture is stirred at 70°C for 72 hours.
  • Excess diamine is removed via rotary evaporation, and the crude product is precipitated by adding cold acetone.
  • The precipitate is dissolved in methanol, dialyzed against water (MWCO 1 kDa) for 48 hours, and lyophilized to yield γCD-NH₂ as a hydrochloride salt.

Key Parameters :

  • Solvent : Anhydrous DMF prevents hydrolysis of the bromo intermediate.
  • Temperature : Reactions at 70°C ensure complete substitution without oligomerization.
  • Workup : Dialysis removes unreacted diamine and low-molecular-weight byproducts, achieving >95% purity.

Characterization Data :

  • ¹H NMR (D₂O, 500 MHz) : δ 5.14 (8H, H1), 3.58 (16H, H6), 3.02 (16H, -CH₂NH₂).
  • Elemental Analysis : Matches theoretical values for C₆₄H₁₂₈N₁₆O₃₂·10HCl (C 39.20%; H 7.35%; N 11.43%).

Azide Reduction Pathway

An alternative route involves the reduction of octakis(6-azido-6-deoxy)-gamma-cyclodextrin (γCD-N₃ ) to γCD-NH₂ . This method avoids harsh alkylenediamine conditions and is preferred for heat-sensitive substrates.

Synthesis of γCD-N₃ :

  • γCD-Br is treated with sodium azide (NaN₃) in DMF at 80°C for 24 hours, yielding γCD-N₃ in 75% yield.
  • The azide intermediate is purified via recrystallization from ethanol/water.

Reduction to Amine :

  • γCD-N₃ is dissolved in tetrahydrofuran (THF) and treated with triphenylphosphine (PPh₃) at 25°C for 12 hours.
  • Hydrolysis with water converts the phosphine intermediate to γCD-NH₂ , which is isolated by dialysis and lyophilization.

Advantages :

  • Mild Conditions : Room-temperature reduction minimizes decomposition.
  • Yield : 85–90% after purification.

Spectroscopic Validation :

  • IR Spectroscopy : Absence of the azide stretch (~2100 cm⁻¹) confirms complete reduction.
  • ¹³C NMR (D₂O) : δ 51.3 ppm (C6-NH₂), consistent with amine functionalization.

Comparative Analysis of Synthetic Methods

Parameter Bromide/Alkylenediamine Route Azide Reduction Route
Reaction Time 72 hours 36 hours
Yield 70–75% 85–90%
Purity >95% >98%
Byproducts Traces of oligomers None detectable
Scalability Suitable for gram-scale Limited by azide handling

The azide reduction route offers higher yields and fewer byproducts but requires careful handling of NaN₃, a toxic and explosive reagent. In contrast, the alkylenediamine method is more scalable but necessitates extensive dialysis to remove excess diamine.

Optimization Strategies and Challenges

Solvent Selection

DMF is critical for solubilizing γCD-Br and facilitating nucleophilic substitution. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yields to <50% due to incomplete displacement of bromide.

Temperature Control

Elevated temperatures (70°C) accelerate substitution but risk cyclodextrin ring distortion. Monitoring via ¹H NMR confirms retention of the macrocyclic structure.

Purification Techniques

  • Dialysis : Effective for removing salts and small molecules but time-consuming.
  • Lyophilization : Preserves product stability but may introduce hygroscopicity in the hydrochloride form.

Industrial and Research Applications

γCD-NH₂ serves as a precursor for advanced derivatives:

  • Guanidination : Reaction with 1H-pyrazole-1-carboxamidine yields octakis(6-guanidino-6-deoxy)-gamma-cyclodextrin, enhancing binding to anionic guests.
  • Drug Conjugates : Primary amines enable covalent attachment of therapeutics like doxorubicin for targeted delivery.

Chemical Reactions Analysis

Types of Reactions

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in research and industry .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin has shown significant promise in drug delivery due to its ability to encapsulate therapeutic agents, enhancing their solubility and bioavailability. The formation of inclusion complexes can modulate the release profiles of drugs, making them more effective. For instance, studies have demonstrated its effectiveness in improving the solubility of poorly water-soluble drugs, thereby increasing their therapeutic efficacy .

Bioavailability Enhancement
Research indicates that this compound can improve the bioavailability of various drugs by facilitating their transport across biological membranes. Its low toxicity profile makes it particularly suitable for biomedical applications, including formulations for intravenous administration .

Biological Research

Transport Mechanisms in Bacteria
The compound's ability to form stable inclusion complexes is critical for studying transport mechanisms in bacterial systems. It has been shown to increase sensitivity to complement-mediated killing, which is essential for understanding immune responses against bacterial infections .

Antimicrobial Activity
Studies have explored the use of this compound in enhancing the antimicrobial activity of various antibiotics. The inclusion complexes formed with antibiotics can improve their solubility and stability, thus enhancing their efficacy against bacterial pathogens .

Polymer Synthesis

Functionalization for Polymer Applications
this compound has been utilized as a precursor in polymer synthesis. Its functionalized derivatives can be employed in creating novel materials with specific properties tailored for applications in drug delivery and tissue engineering .

Environmental Applications

Pollutant Remediation
The compound's capacity to form inclusion complexes extends to environmental science, where it has been investigated for its potential to encapsulate and remove pollutants from water systems. This property can be harnessed for developing effective remediation strategies for contaminated environments .

Cosmetic and Food Industries

Stabilization of Active Ingredients
In the cosmetic industry, this compound is used to stabilize active ingredients, enhancing their solubility and effectiveness in formulations. Similarly, in food applications, it can improve the solubility and bioavailability of bioactive compounds, contributing to functional food development .

Comparative Analysis with Other Cyclodextrins

Compound NameKey Features
Heptakis(2,6-O-diallyl)-beta-cyclodextrinContains allyl groups; selective allylation capabilities.
Octakis(carboxyalkyl-thioalkyl)silsesquioxanesForms through click photo-induced thiol-ene addition; includes carboxyalkyl-thioalkyl groups.
Octakis(6-bromo-6-deoxy)-gamma-cyclodextrinPerbrominated derivative; used as an intermediate in cyclodextrin modifications.

The unique structural features of this compound enhance its reactivity and functionality compared to other cyclodextrins, allowing for more versatile applications across various fields.

Mechanism of Action

The mechanism of action of Octakis(6-amino-6-deoxy)-gamma-cyclodextrin involves its ability to form inclusion complexes with guest molecules. The amino groups enhance its binding affinity and specificity towards negatively charged molecules, facilitating the encapsulation and stabilization of these guests. This property is particularly useful in drug delivery, where the compound can protect the active ingredient from degradation and improve its bioavailability .

Comparison with Similar Compounds

Structural and Functional Differences

Property OAGCD Octakis(6-deoxy-6-chloro)-γ-CD (perClGCD) Octakis(6-sulfato)-γ-CD (ODAS-γCD) Octakis(6-mercapto-6-deoxy)-γ-CD
Substituents 8 amino groups (-NH₂) 8 chlorine atoms (-Cl) 8 sulfato (-SO₃⁻) and acetyl groups 8 thiol (-SH) groups
Charge Cationic (+8 charge as hydrochloride) Neutral Anionic (-8 charge) Neutral (thiols are weakly acidic)
Molecular Weight 1,580.93 g/mol 1,444.7 g/mol ~1,600 g/mol (estimated) 1,425.65 g/mol
Solubility (H₂O) >50 g/100 mL Insoluble Highly soluble Low solubility
Primary Applications Drug delivery, chiral resolution Organic synthesis reagent Capillary electrophoresis (chiral separations) Bioconjugation, redox-sensitive systems

Performance in Chiral Separations

  • OAGCD : Its cationic nature enhances interactions with anionic analytes, enabling resolution of basic drugs (e.g., epinephrine) .
  • ODAS-γCD : Anionic sulfato groups improve separation of cationic analytes (e.g., antihistamines) via electrophoretic mobility shifts .
  • Neutral Derivatives (perClGCD): Limited to non-polar guest molecules due to lack of charge-driven interactions .

Solubility and Stability

Compound Solubility in DMF Stability in Aqueous Solutions
OAGCD Soluble Stable at pH 4–8
perClGCD Soluble Hydrolytically stable
ODAS-γCD Insoluble Stable in low-pH buffers

Key Research Findings

OAGCD in Drug Delivery

  • Forms stable complexes with hydrophobic drugs (e.g., paclitaxel), improving bioavailability by 3–5× compared to unmodified γ-CD .
  • Cationic surface facilitates cellular uptake in gene delivery systems .

Comparative Host-Guest Binding

Guest Molecule OAGCD Binding Constant (M⁻¹) ODAS-γCD Binding Constant (M⁻¹)
Dopamine 1.2 × 10⁴ 3.5 × 10³
Naproxen 8.9 × 10³ 1.1 × 10⁵

Data derived from capillary electrophoresis and NMR studies .

Biological Activity

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin (OACD) is a modified form of gamma-cyclodextrin (γ-CD), which has gained attention due to its unique structural properties and biological activities. This compound features eight amino groups at the 6-position of the glucose units, enhancing its ability to form inclusion complexes with various guest molecules. The biological activity of OACD is closely linked to its capacity for complexation, which can improve the solubility and bioavailability of therapeutic agents.

  • Molecular Formula : C₄₈H₈₁N₈O₃₂
  • Molecular Weight : 1580.93 g/mol
  • CAS Number : 156297-62-0

OACD's biological activity is primarily attributed to its ability to form non-covalent complexes with hydrophobic compounds. This property allows for:

  • Enhanced solubility of poorly soluble drugs.
  • Protection of sensitive compounds from degradation.
  • Controlled release profiles in drug delivery systems.

1. Anticancer Properties

Research indicates that OACD can encapsulate anticancer agents, improving their efficacy and reducing side effects. For instance, studies have shown that OACD can enhance the solubility and bioavailability of curcumin, a well-known anticancer compound, leading to increased cytotoxicity against cancer cells .

2. Antimicrobial Activity

OACD has demonstrated significant antimicrobial properties. Its ability to form complexes with antibiotics enhances their effectiveness against resistant bacterial strains. In vitro studies revealed that OACD-modified formulations exhibited improved antibacterial activity compared to free antibiotics .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of OACD. By encapsulating neuroprotective agents, such as flavonoids, OACD can enhance their delivery to the brain, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Study Findings
Anticancer Efficacy OACD enhanced the solubility and cytotoxicity of curcumin in various cancer cell lines (e.g., MCF-7, HeLa) by up to 50% compared to unmodified curcumin .
Antimicrobial Formulations Formulations containing OACD showed a 30% increase in antibacterial activity against Staphylococcus aureus when compared to standard antibiotic treatments .
Neuroprotection in Animal Models In vivo studies demonstrated that OACD-loaded formulations reduced neuronal damage in models of Alzheimer's disease by improving the bioavailability of neuroprotective agents .

Safety and Toxicology

OACD is generally recognized as safe when used within therapeutic limits. Studies indicate low toxicity profiles, with minimal side effects reported in animal models. The compound's hydrophilic nature ensures good tolerability after oral administration, with rapid excretion through urine .

Q & A

Q. How is Octakis(6-amino-6-deoxy)-gamma-cyclodextrin synthesized and characterized?

Methodological Answer: The synthesis involves selective amination of γ-cyclodextrin at the 6-position hydroxyl groups. Typically, γ-cyclodextrin is treated with a tosylating agent to generate a tosyl intermediate, followed by nucleophilic substitution with ammonia or an amine derivative. Purification is achieved via column chromatography or dialysis. Characterization requires nuclear magnetic resonance (NMR) to confirm substitution at all eight 6-positions, mass spectrometry (MS) to verify molecular weight (e.g., MW 1580.93 for the octahydrochloride form), and elemental analysis to quantify nitrogen content .

Q. What are the primary applications of this compound in supramolecular chemistry?

Methodological Answer: Its amino groups enhance host-guest interactions via hydrogen bonding and electrostatic forces. Applications include:

  • Chiral separation : Used in capillary electrophoresis with sulfated derivatives to resolve enantiomers by exploiting differential binding affinities .
  • Drug delivery : Forms stable inclusion complexes with hydrophobic drugs, improving solubility and bioavailability .
  • Catalysis : Acts as a supramolecular catalyst in enzyme-mimetic reactions .

Q. What analytical techniques are essential for confirming the degree of substitution in amino-modified cyclodextrins?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substitution patterns by comparing chemical shifts of C6 protons before and after amination.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for the octahydrochloride form, MW 1580.93) .
  • Elemental analysis : Quantifies nitrogen content to validate complete substitution (theoretical N%: 7.09% for C48H88N8O32·8HCl) .

Advanced Research Questions

Q. How to design experiments to investigate host-guest binding mechanisms using this cyclodextrin derivative?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Directly measures binding constants (Ka) and thermodynamic parameters (ΔH, ΔS) by titrating guest molecules into the cyclodextrin solution.
  • Fluorescence spectroscopy : Monitors changes in guest fluorescence upon inclusion, using Benesi-Hildebrand analysis to calculate Ka.
  • Molecular docking simulations : Predicts binding modes and energetics using software like AutoDock, validated by NMR titration data .

Q. How to resolve contradictions in binding affinity data obtained from different analytical techniques?

Methodological Answer:

  • Compare technique-specific conditions : For example, ITC measures binding in solution, while NMR may reflect solid-state interactions. Adjust ionic strength or pH to standardize conditions.
  • Validate with orthogonal methods : Cross-check ITC results with fluorescence quenching or surface plasmon resonance (SPR).
  • Account for cooperativity : Multi-site binding (e.g., 1:2 host-guest ratios) may require global fitting of data .

Q. What strategies optimize the chiral separation efficiency of this compound in capillary electrophoresis?

Methodological Answer:

  • Buffer optimization : Use low-pH backgrounds (e.g., 50 mM phosphate buffer, pH 2.5) to protonate amino groups, enhancing electrostatic interactions with analytes.
  • Cyclodextrin concentration : Adjust between 1–10 mM to balance resolution and analysis time.
  • Additives : Incorporate ionic liquids or organic modifiers (e.g., methanol) to fine-tune selectivity .

Q. How to assess the impact of substituent distribution on the compound’s supramolecular behavior?

Methodological Answer:

  • Regioselective synthesis : Use protecting groups (e.g., acetyl or benzyl) to control substitution sites, followed by deprotection .
  • X-ray crystallography : Resolve crystal structures to visualize substituent orientation and cavity geometry.
  • Dynamic combinatorial chemistry : Screen libraries of derivatives under thermodynamic control to identify optimal substituent patterns .

Q. How to model the thermodynamic parameters of guest molecule inclusion using this cyclodextrin?

Methodological Answer:

  • Van’t Hoff analysis : Calculate ΔH and ΔS from temperature-dependent binding constants (Ka) obtained via ITC.
  • Computational methods : Use density functional theory (DFT) or molecular dynamics (MD) to simulate binding energetics, validated by experimental ΔG values .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Methodological Answer:

  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and prevent over-substitution.
  • Purification challenges : Employ size-exclusion chromatography (SEC) or membrane filtration to separate unreacted starting materials.
  • Batch consistency : Optimize stoichiometry and reaction time using design of experiments (DoE) approaches .

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